Bienvenue dans la boutique en ligne BenchChem!

Moxisylyte

Autonomic Nervous System Multiple System Atrophy Alpha‑blocker safety

Moxisylyte (CAS 54‑32‑0, also known as thymoxamine) is a synthetic α₁‑adrenoceptor antagonist that preferentially targets the α₁A‑subtype and functions as a prodrug requiring plasma deacetylation to its active metabolite deacetylmoxisylyte (DAM). The compound was originally developed for cerebrovascular and peripheral vascular disorders and has subsequently been repurposed in urology for erectile dysfunction and for improving bladder emptying in multiple system atrophy (MSA).

Molecular Formula C16H25NO3
Molecular Weight 279.37 g/mol
CAS No. 54-32-0
Cat. No. B1676771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMoxisylyte
CAS54-32-0
SynonymsAcetoxythymoxamine
Carlytène
Hydrochloride, Moxisylyte
Icavex
Moxisylyte
Moxisylyte Hydrochloride
Thymoxamine
Thymoxyalcylamine
Molecular FormulaC16H25NO3
Molecular Weight279.37 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1OC(=O)C)C(C)C)OCCN(C)C
InChIInChI=1S/C16H25NO3/c1-11(2)14-10-15(20-13(4)18)12(3)9-16(14)19-8-7-17(5)6/h9-11H,7-8H2,1-6H3
InChIKeyVRYMTAVOXVTQEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility>47.4 ug/ml
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Moxisylyte (Thymoxamine) for Scientific Procurement – Core Identity, Class, and Comparator Landscape


Moxisylyte (CAS 54‑32‑0, also known as thymoxamine) is a synthetic α₁‑adrenoceptor antagonist that preferentially targets the α₁A‑subtype and functions as a prodrug requiring plasma deacetylation to its active metabolite deacetylmoxisylyte (DAM) [1]. The compound was originally developed for cerebrovascular and peripheral vascular disorders and has subsequently been repurposed in urology for erectile dysfunction and for improving bladder emptying in multiple system atrophy (MSA) [2]. Among the α₁‑blocker class, its closest comparators are prazosin (nonselective α₁‑antagonist), bunazosin, phentolamine, and the highly α₁A‑selective silodosin/tamsulosin; however, moxisylyte is uniquely differentiated by its combination of α₁A‑subtype preference, prodrug metabolic activation, and a mixed competitive‑noncompetitive antagonism profile at urethral smooth muscle that is not recapitulated by these analogs.

Why Generic Substitution Fails for Moxisylyte – Mechanistic and Clinical Divergence from Standard α₁‑Blockers


Substituting moxisylyte with another α₁‑blocker such as prazosin or tamsulosin ignores three critical differentiators that directly impact experimental and clinical outcomes. First, moxisylyte’s α₁A‑subtype preference [1] contrasts with the non‑subtype‑selective blockade of prazosin, leading to a distinct tissue‑specific pharmacodynamic profile. Second, moxisylyte acts as a prodrug that undergoes rapid plasma deacetylation to DAM, creating a pharmacokinetic time‑course that cannot be mimicked by direct‑acting antagonists [2]. Third, moxisylyte exhibits noncompetitive antagonism of phenylephrine‑induced urethral contraction in vivo, whereas prazosin and bunazosin show purely competitive kinetics [3]. These mechanistic differences translate into a quantitatively verified advantage in orthostatic‑hypotension‑sensitive populations, where moxisylyte maintains comparable bladder‑emptying efficacy with a significantly lower incidence of cardiovascular side effects.

Moxisylyte Product‑Specific Quantitative Evidence Guide – Direct Comparator Data for Scientific Selection


Significantly Lower Orthostatic Hypotension Incidence vs Prazosin in Multiple System Atrophy Bladder Management

In a 4‑week open‑label clinical study directly comparing prazosin (n = 21) and moxisylyte (n = 28) for bladder emptying in MSA patients, moxisylyte produced a similar reduction in post‑void residual urine volume (35.2 % vs 38.1 % with prazosin, P < 0.05 within each group) but elicited orthostatic hypotension in only 10.7 % of patients compared with 23.8 % in the prazosin group [1]. The risk differential (13.1 percentage points) corresponds to a ≥2‑fold lower incidence of treatment‑limiting cardiovascular adverse events.

Autonomic Nervous System Multiple System Atrophy Alpha‑blocker safety

Noncompetitive Urethral Antagonism Distinguishes Moxisylyte from Prazosin and Bunazosin In Vivo

In anesthetized female dogs, moxisylyte decreased urethral pressure dose‑dependently (ID₂₅ = 23.4 µg/kg) with a noncompetitive mode of antagonism against phenylephrine‑induced contraction at high doses, whereas prazosin (ID₂₅ = 0.43 µg/kg) and bunazosin (ID₂₅ = 0.76 µg/kg) acted as competitive antagonists [1]. The noncompetitive profile indicates an additional direct smooth‑muscle relaxant action beyond simple α₁‑receptor occupancy.

Urethral Pharmacology Smooth Muscle Relaxation Alpha‑adrenoceptor kinetics

Alpha‑1A Subtype Selectivity Confers Tissue‑Specific Pharmacodynamics Not Achievable with Non‑Subtype‑Selective α₁‑Blockers

According to the IUPHAR/BPS Guide to Pharmacology, moxisylyte is an antagonist of α₁‑adrenoceptors with selectivity for the α₁A‑subtype [1], which is the predominant α₁‑subtype in human urethral and prostatic smooth muscle. In contrast, prazosin exhibits similar affinities across α₁A, α₁B, and α₁D subtypes, classified as a non‑subtype‑selective α₁‑blocker [2]. The α₁A‑preference of moxisylyte is believed to underlie its ability to reduce urethral resistance without the α₁B‑mediated vasoconstriction blockade that contributes to orthostatic hypotension seen with non‑subtype‑selective agents.

Alpha‑1 adrenoceptor subtypes Bladder outlet obstruction Subtype‑selective pharmacology

Prodrug‑to‑DAM Metabolic Activation Results in Pharmacokinetic Profile Distinct from Direct‑Acting α₁‑Antagonists

Moxisylyte is a prodrug that undergoes rapid deacetylation in plasma to the pharmacologically active metabolite deacetylmoxisylyte (DAM) via pseudocholinesterase, with further N‑demethylation and sulpho‑/glucuroconjugation [1]. Plasma clearance in beagle dogs is 7.17 mL/min/kg, and volume of distribution ranges 0.83–0.98 L/kg [2]. This metabolic activation pathway means that the onset and offset of α₁‑blockade are governed by prodrug conversion and metabolite elimination kinetics, fundamentally different from direct‑acting α₁‑antagonists like prazosin or tamsulosin, which exert receptor blockade immediately upon reaching the systemic circulation.

Pharmacokinetics Prodrug activation Plasma deacetylation

Moxisylyte Best‑Fit Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Bladder‑Urethral Dysfunction Studies in Autonomic Failure Models Requiring Hemodynamic Stability

In animal models of multiple system atrophy or spinal‑cord injury where post‑void residual urine volume is the primary efficacy endpoint but orthostatic hypotension is a critical confounding variable, moxisylyte is the preferred α₁‑blocker because it delivers a 35.2 % reduction in residual volume while eliciting orthostatic hypotension at roughly half the rate of prazosin (10.7 % vs 23.8 %) as demonstrated in the Sakakibara et al. 2000 head‑to‑head clinical study [1]. This evidence directly supports the procurement of moxisylyte over prazosin for any protocol where blood‑pressure fluctuations would compromise data integrity.

Urethral Smooth‑Muscle Physiology Protocols Investigating Noncompetitive Antagonism Mechanisms

For ex vivo or in vivo urethral strip assays designed to dissect competitive vs noncompetitive α₁‑antagonist behavior, moxisylyte is uniquely suitable because it is the only tested α₁‑blocker that shifts from competitive to noncompetitive antagonism of phenylephrine‑induced contraction at elevated doses, unlike prazosin, bunazosin, and phentolamine which remain purely competitive [2]. This makes moxisylyte an essential tool compound for studies aimed at characterizing the direct smooth‑muscle relaxant component of urethral pharmacology.

α₁A‑Subtype‑Selective Pharmacological Profiling in Proximal Urethra and Prostate Tissues

When the experimental objective is to isolate α₁A‑mediated effects in the lower urinary tract without concurrent α₁B‑mediated vascular interference, moxisylyte’s α₁A‑preference (as catalogued by the IUPHAR/BPS Guide to Pharmacology [3]) makes it a superior selection compared with the pan‑α₁‑blocker prazosin. The tissue‑specific selectivity is corroborated by the clinical observation of maintained urethral efficacy with markedly reduced cardiovascular side effects [1], establishing moxisylyte as a go‑to agent for α₁A‑focused bladder‑outlet‑obstruction research.

Pharmacokinetic‑Pharmacodynamic Modeling of Prodrug‑to‑Active‑Metabolite α₁‑Blockade

Moxisylyte’s requirement for plasma‑esterase‑mediated conversion to DAM [4] before exerting α₁‑antagonism makes it an ideal model compound for PK‑PD studies focused on prodrug activation kinetics in the α₁‑blocker class. Unlike direct‑acting comparators, moxisylyte introduces a measurable lag phase and metabolic compartment that can be exploited to study the relationship between esterase activity, metabolite formation rate, and onset of pharmacological effect in both in vivo and in vitro systems incorporating plasma or tissue homogenates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Moxisylyte

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.